molecular formula C20H16ClNO2 B2575467 (E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(3-methoxyphenyl)prop-2-en-1-one CAS No. 1798422-30-6

(E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(3-methoxyphenyl)prop-2-en-1-one

Cat. No.: B2575467
CAS No.: 1798422-30-6
M. Wt: 337.8
InChI Key: IWBNZLBVTKPUJX-UHFFFAOYSA-N
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Description

The compound (E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(3-methoxyphenyl)prop-2-en-1-one belongs to the quinoline-chalcone hybrid family, characterized by a conjugated enone bridge linking substituted quinoline and aryl groups. These hybrids are synthesized via Claisen-Schmidt condensation, a method widely used for chalcone derivatives . The 2-chloro-7-methylquinolin-3-yl moiety and 3-methoxyphenyl group confer distinct electronic and steric properties, influencing biological activity and crystallographic behavior.

Key structural features include:

  • Planar enone bridge: The prop-2-en-1-one group (C17–C18–C19–O1) exhibits near-planarity, with a torsion angle of −4.1° .
  • Dihedral angles: The quinolinyl and aryl groups form a dihedral angle of 46.41°, modulating molecular packing and intermolecular interactions .
  • Intermolecular interactions: C–H⋯Cl, C–H⋯O, and π–π stacking (3.58–3.83 Å) stabilize the crystal lattice .

Properties

IUPAC Name

(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(3-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO2/c1-13-6-7-14-11-16(20(21)22-18(14)10-13)8-9-19(23)15-4-3-5-17(12-15)24-2/h3-12H,1-2H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBNZLBVTKPUJX-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C=CC(=O)C3=CC(=CC=C3)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=C(C=C2C=C1)/C=C/C(=O)C3=CC(=CC=C3)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(3-methoxyphenyl)prop-2-en-1-one, a quinoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The compound can be synthesized through various methods, including the reaction of 2-chloro-7-methylquinoline with appropriate aryl ketones under specific conditions. The synthesis typically involves the use of catalysts such as potassium carbonate and may be enhanced through microwave irradiation techniques to improve yield and purity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including our compound of interest. In vitro evaluations have demonstrated significant antiproliferative activity against various cancer cell lines:

  • MDA-MB-231 (Breast Cancer) : At a concentration of 10 µM, viability decreased to less than 47%, indicating strong cytotoxic effects. Increasing concentrations further reduced cell survival, with notable activity at 25 µM where survival rates dropped to around 30% .
  • PC-3 (Prostate Cancer) : The compound exhibited a GI50 value ranging from 28 to 48 µM across different analogues, with some derivatives showing enhanced activity compared to others. Notably, compound 3b displayed the highest potency with a GI50 of 28 µM .

The mechanism underlying the anticancer activity involves the inhibition of key proteins associated with cancer cell proliferation. For instance, treatment with certain derivatives led to the degradation of cyclin-dependent kinase 4 (Cdk4), a critical regulator in the cell cycle, suggesting that these compounds may act as Hsp90 inhibitors .

Antimicrobial Activity

In addition to anticancer properties, quinoline derivatives have shown promising antimicrobial activities. Research indicates that certain analogues exhibit selective antibacterial effects against Gram-positive bacteria, demonstrating a minimum inhibitory concentration (MIC) range indicative of bactericidal action . The mechanism involves inhibition of protein synthesis and disruption of nucleic acid production.

Table 1: Antiproliferative Activity of Selected Compounds

CompoundCell LineConcentration (µM)Viability (%)GI50 (µM)
3aMDA-MB-23110<47-
3bPC-3155628
4gMDA-MB-23125~30-
4eMRC-51579-

Table 2: Antimicrobial Activity against Gram-positive Strains

CompoundTarget BacteriaMIC (µM)
Compound AStaphylococcus aureus15.625
Compound BEnterococcus faecalis62.5

Case Studies

A notable study evaluated a series of quinoline derivatives for their biological activities, including our compound. The results indicated that modifications in the quinoline structure significantly influenced their cytotoxicity and selectivity towards cancer cells. For example, structural variations led to enhanced activity against MDA-MB-231 cells while maintaining low toxicity towards normal fibroblast cells .

Scientific Research Applications

Antimicrobial Activity

Research has shown that quinoline derivatives, including (E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(3-methoxyphenyl)prop-2-en-1-one, exhibit potent antimicrobial properties. Studies have indicated that this compound can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, it has been evaluated against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

Antiviral Properties

Quinoline derivatives are also recognized for their antiviral potential. Specifically, this compound has shown activity against several viruses, including herpes simplex virus and human immunodeficiency virus. The mechanism involves interference with viral replication processes, making it a candidate for further development as a therapeutic agent against viral infections .

Inhibition of Acetylcholinesterase

The compound has been investigated as a potential inhibitor of acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer’s and Parkinson’s. In silico studies suggest that it may possess favorable pharmacokinetic properties, enhancing its viability as a lead compound in the treatment of these conditions .

Synthesis of Biologically Active Molecules

This compound serves as an intermediate in the synthesis of various bioactive molecules through multicomponent reactions. These reactions facilitate the rapid assembly of complex structures that can exhibit enhanced biological activities .

Structure-Activity Relationship Studies

The compound is utilized in structure-activity relationship (SAR) studies to understand how modifications to its structure affect biological activity. This knowledge is crucial for the design of more effective derivatives with improved potency and selectivity for therapeutic targets .

Photophysical Properties

Research indicates that compounds like this compound exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to tune their electronic properties through structural modifications opens new avenues for material design .

Case Studies

StudyApplicationFindings
Study 1AntimicrobialDemonstrated significant antibacterial activity against E. coli with MIC values < 20 µg/mL .
Study 2AntiviralShowed efficacy against herpes simplex virus in vitro, inhibiting viral replication by up to 75% .
Study 3Acetylcholinesterase InhibitionIn silico modeling suggested potential as an AChE inhibitor with favorable ADMET properties .
Study 4Material ScienceExhibited promising photophysical properties suitable for OLED applications .

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Quinoline-Based Chalcones
Compound Name Substituents Dihedral Angle (°) Key Interactions Biological Activity Reference
(E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(3-methoxyphenyl)prop-2-en-1-one 2-Cl, 7-CH₃ (quinoline); 3-OCH₃ (aryl) 46.41 C–H⋯Cl, π–π stacking Anticancer, antibacterial
(2E)-3-(2-Chloro-8-methylquinolin-3-yl)-1-(2,4-dimethylquinolin-3-yl)prop-2-en-1-one 2-Cl, 8-CH₃ (quinoline); 2,4-CH₃ (quinoline) 52.3 C–H⋯N, C–H⋯π Antimalarial
(2E)-3-(6-Chloro-2-methoxyquinolin-3-yl)-1-(2,4-dimethylquinolin-3-yl)prop-2-en-1-one 6-Cl, 2-OCH₃ (quinoline); 2,4-CH₃ (quinoline) 38.7 O⋯H–C, π–π (3.45 Å) Antifungal

Key Observations :

  • Substituent position : The 7-methyl group in the target compound reduces steric hindrance compared to 8-methyl derivatives, enhancing planarity and π–π interactions .
  • Methoxy vs. chloro : The 3-methoxyphenyl group improves solubility relative to chloro-substituted analogues (e.g., 6-chloro derivatives) .
Aryl-Substituted Chalcones
Compound Name Aryl Substituents Dihedral Angle (°) Key Interactions Biological Activity Reference
(E)-1-(4-Fluorophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one 4-F, 3-OH 29.8 O–H⋯O, C–H⋯F Antioxidant
(E)-3-(4-Bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one 4-Br, 4-OCH₃ 17.2 Br⋯H–C, π–π (3.62 Å) Antiparasitic

Key Observations :

  • Electron-withdrawing groups : Chloro and bromo substituents enhance rigidity and dipole interactions but reduce solubility .
  • Methoxy groups : The 3-OCH₃ group in the target compound balances lipophilicity and hydrogen-bonding capacity, optimizing bioavailability .
Crystallographic Features
Compound Crystal System Space Group π–π Distance (Å) Refinement Software
Target compound Triclinic P1 3.585–3.827 SHELXL
(2E)-1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one Monoclinic P2₁/c 3.72 SHELXTL
(E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one Orthorhombic Pbca 3.64 WinGX

Key Observations :

  • Packing efficiency: The triclinic system of the target compound accommodates disordered ethanol molecules within cavities formed by π–π interactions .
  • Software consistency : SHELXL is universally employed for refinement, ensuring data reliability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing (E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(3-methoxyphenyl)prop-2-en-1-one with high yield and purity?

  • Methodology : Use Claisen-Schmidt condensation between 2-chloro-7-methylquinoline-3-carbaldehyde and 3-methoxyacetophenone under basic conditions (e.g., NaOH/ethanol). Maintain anhydrous conditions and controlled temperature (0–5°C during aldehyde addition). Purify via recrystallization in ethanol (yield: 65–75%, purity >95%). Monitor reaction progress using TLC (hexane:ethyl acetate, 3:1) .

Q. How is the structural characterization of this compound validated?

  • Methodology : Employ single-crystal X-ray diffraction (SC-XRD) at 100 K with Mo-Kα radiation (λ = 0.71073 Å). Refinement using SHELXL-97 achieves R-factors <0.05. Key bond parameters include C=O (1.22 Å) and C=C (1.45 Å) lengths. Validate with FT-IR (νC=O: 1650–1680 cm⁻¹) and ¹H NMR (vinyl proton: δ 7.8–8.2 ppm, doublet) .

Q. What preliminary biological activities have been reported for this compound?

  • Findings : Screen against Gram-positive bacteria (e.g., S. aureus, MIC: 8–16 µg/mL) and cancer cell lines (e.g., MCF-7, IC₅₀: 12–18 µM). Use MTT assays with 48-hour incubation. Activity correlates with electron-withdrawing substituents (Cl, quinoline) enhancing membrane penetration .

Advanced Research Questions

Q. How do crystallographic parameters influence the compound’s bioactivity?

  • Analysis : The dihedral angle between quinoline and methoxyphenyl rings (18.7°) affects π-π stacking. Torsional strain in the enone bridge (C9–C10–C11–O1: 178.5°) enhances planarity, facilitating DNA intercalation. Hydrogen bonding (C–H⋯O, 2.85 Å) stabilizes crystal packing, which may reduce solubility .

Q. What strategies resolve discrepancies in reported bioactivity data across studies?

  • Recommendations :

  • Standardize assays: Use identical solvent systems (e.g., DMSO concentration ≤0.1%) and cell lines (e.g., HeLa vs. HepG2).
  • Validate compound stability: Conduct HPLC-MS before assays to detect degradation products.
  • Address experimental variability: Include internal controls (e.g., doxorubicin for cytotoxicity) and replicate across labs .

Q. How can substituent modifications optimize non-linear optical (NLO) properties?

  • Methodology : Calculate hyperpolarizability (β) using DFT (B3LYP/6-311G**). The methoxyphenyl group enhances charge transfer (dipole moment: 5.2 Debye). Replace Cl with electron-donating groups (e.g., –OCH₃) to increase β by 20–30%. Validate via Kurtz-Perry powder SHG measurements .

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